2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Description
Properties
CAS No. |
103274-34-6 |
|---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-benzyl-5-methyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H11N3S/c1-8-11-10(14)13(12-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,14) |
InChI Key |
ORXBAPLRNSFCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)N(N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Multistep Synthesis via Thiosemicarbazide Cyclization
Reaction Pathway and Conditions
The most widely reported method involves a three-step sequence starting from acetohydrazide (1):
- Formation of 1-acetyl-4-substituted phenyl thiosemicarbazides (2a–f) : Acetohydrazide reacts with substituted phenylisothiocyanates in ethanol under reflux (5–6 hours), yielding thiosemicarbazide intermediates.
- Cyclization to 5-methyl-4-substituted phenyl-1,2,4-triazole-3(4H)-thiones (3a–f) : Thiosemicarbazides undergo alkaline cyclization in 2% NaOH at elevated temperatures (6 hours), forming the triazole-thione core.
- Benzylation via nucleophilic substitution : The triazole-thione intermediates react with benzyl chloride in acetone with anhydrous potassium carbonate (K₂CO₃) as a base, yielding the target compound after 7–8 hours of stirring.
Key Parameters:
Mechanistic Insights
The cyclization step proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, facilitated by NaOH. Benzylation occurs through an SN2 mechanism, where the triazole-thione’s sulfur atom acts as a nucleophile, displacing chloride from benzyl chloride (Fig. 1).
Alternative Routes and Modifications
One-Pot Synthesis from Thiosemicarbazide Derivatives
A patent (CN104370844A) describes a streamlined approach using thiosemicarbazide and thioglycolic acid in aqueous medium:
- Amidation : Thiosemicarbazide and thioglycolic acid react under heating to form a thioamide intermediate.
- Cyclization : Alkaline conditions (pH 10–12) promote ring closure, followed by acidification (pH 3–4) to precipitate the product.
While this method achieves 62–78% yields for analogous triazole-thiones, adapting it for benzyl substitution requires additional benzylation steps.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Multistep Cyclization | Acetohydrazide, Benzyl Chloride | 61–92 | >98 | Scalability |
| One-Pot Synthesis | Thiosemicarbazide | 62–78 | >98 | Reduced Steps |
| Solid-Phase | Resin-bound Hydrazides | >85 | >95 | High-Throughput Compatibility |
Challenges and Optimization Strategies
Byproduct Formation in Benzylation
Excess benzyl chloride may lead to N-di-benzylated byproducts. Mitigation strategies include:
Solvent Selection
- Ethanol vs. Acetone : Ethanol improves solubility of intermediates but may slow benzylation; acetone accelerates alkylation but requires anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
The biological, chemical, and physical properties of 2-benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be contextualized by comparing it to structurally related triazole-thione derivatives. Key differences arise from variations in substituent groups, positions, and electronic effects.
Structural and Substituent Variations
Table 1: Substituent Effects on Triazole-Thione Derivatives
- Substituent Position : The position of substituents significantly impacts activity. For instance, RO1 (methyl at position 4) shows stronger antifungal activity than analogs with substituents at other positions . Similarly, TP-315’s hexyl group at position 4 enhances blood-brain barrier permeability, critical for anticonvulsant efficacy .
- Electron-Donating/Withdrawing Groups : Electron-withdrawing groups (e.g., -F in RO1) enhance antifungal activity, while electron-donating groups (e.g., benzyl in the target compound) may improve lipophilicity and membrane interaction .
Physical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| FTIR | Characteristic peaks at 3165 cm⁻¹ (NH) and 1736 cm⁻¹ (C=O) |
| 1H NMR | Signals at δ 2.11 (s, CH₃), 5.17 (s, NCH₂), and 11.39 (s, NH) |
| Mass Spec | Molecular ion peak consistent with C₁₀H₁₁N₃S |
Anticonvulsant Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant anticonvulsant properties. In a study evaluating various triazol-3-thione derivatives, including this compound, the compounds were tested using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests. The results indicated promising anticonvulsant activity with minimal neurotoxicity observed in the rotarod test .
Antimicrobial Properties
Triazole derivatives have shown broad-spectrum antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. The compound was found to interact effectively with the LYS329 residue of gamma amino butyric acid aminotransferase (GABA-AT), which is crucial for its anticonvulsant effects .
Case Studies
Case Study 1: Anticonvulsant Evaluation
In one study, a series of triazole derivatives were synthesized and evaluated for their anticonvulsant activity. Compounds similar to this compound showed docking scores indicating strong binding affinity to GABA receptors. The most active compounds displayed Ki values in the micromolar range .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of various triazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) lower than that of traditional antibiotics used as controls .
Q & A
Q. How should researchers assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Variability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; monitor degradation via LC-MS.
- Oxidative Stress : Expose to H2O2 (0.1–1 mM) and identify byproducts (e.g., sulfoxide derivatives).
- Light Sensitivity : Perform ICH Q1B photostability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
